Bienvenue dans la boutique en ligne BenchChem!

1-(5-Methylfuran-2-yl)propan-1-amine

Medicinal Chemistry CXCR2 Antagonist Chiral Amine

1-(5-Methylfuran-2-yl)propan-1-amine is a furan-substituted primary amine with a methyl group at the furan 5‑position and an ethyl‑substituted α‑carbon (IUPAC: α‑ethyl‑5‑methyl‑2‑furanmethanamine) [REFS‑1]. The compound exists as a racemic mixture of (R)- and (S)-enantiomers and is primarily used as a chiral building block in medicinal chemistry, most notably as the immediate precursor to the (R)-enantiomer that forms the pharmacophore of Navarixin (SCH 527123), a clinical‑stage CXCR2/CXCR1 antagonist [REFS‑2].

Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
CAS No. 64271-00-7
Cat. No. B1590785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Methylfuran-2-yl)propan-1-amine
CAS64271-00-7
Molecular FormulaC8H13NO
Molecular Weight139.19 g/mol
Structural Identifiers
SMILESCCC(C1=CC=C(O1)C)N
InChIInChI=1S/C8H13NO/c1-3-7(9)8-5-4-6(2)10-8/h4-5,7H,3,9H2,1-2H3
InChIKeyYLNWJSHBHAFMAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Methylfuran-2-yl)propan-1-amine (CAS 64271-00-7): Procurement-Ready Furan Amine for CXCR2 Antagonist Development


1-(5-Methylfuran-2-yl)propan-1-amine is a furan-substituted primary amine with a methyl group at the furan 5‑position and an ethyl‑substituted α‑carbon (IUPAC: α‑ethyl‑5‑methyl‑2‑furanmethanamine) [REFS‑1]. The compound exists as a racemic mixture of (R)- and (S)-enantiomers and is primarily used as a chiral building block in medicinal chemistry, most notably as the immediate precursor to the (R)-enantiomer that forms the pharmacophore of Navarixin (SCH 527123), a clinical‑stage CXCR2/CXCR1 antagonist [REFS‑2].

1-(5-Methylfuran-2-yl)propan-1-amine: Why Generic Furan Amines Fail to Replicate CXCR2 Antagonist Activity


Furan‑containing amines are common scaffolds, but small structural changes drastically alter pharmacological profiles. For CXCR2 antagonism, the (R)-configuration at the α‑carbon is critical; the (S)-enantiomer of the 5‑methylfuran‑2‑yl propan‑1‑amine backbone exhibits substantially reduced receptor affinity and poor pharmacokinetics [REFS‑1]. Furthermore, simple des‑methyl furan analogs (e.g., 1-(furan‑2‑yl)propan‑1‑amine) lack the hydrophobic and steric contributions of the 5‑methyl group that optimize binding to the intracellular allosteric site of CXCR2 [REFS‑2]. Consequently, substituting racemic 1‑(5‑methylfuran‑2‑yl)propan‑1‑amine with a generic achiral furan amine or the incorrect enantiomer will not yield the same synthetic intermediate quality or downstream biological activity required for CXCR2‑targeted programs.

1-(5-Methylfuran-2-yl)propan-1-amine: Quantitative Differentiation vs. Enantiomers and Des-Methyl Analogs


Stereochemical Influence on CXCR2 Antagonist Affinity and Pharmacokinetics

The (R)-enantiomer of 1-(5-methylfuran-2-yl)propan-1-amine is the essential chiral building block for Navarixin, a potent CXCR2 antagonist. Direct comparative SAR studies demonstrate that the (R)-enantiomer provides substantial improvements in receptor affinity and oral bioavailability, whereas the (S)-enantiomer exhibits reduced affinity and very poor pharmacokinetics in rats [REFS‑1]. This stereochemical requirement is corroborated by the 200‑fold higher selectivity of the final drug (Navarixin) for CXCR2 over CXCR1 (Kd = 0.049 nM vs. 3.9 nM) [REFS‑2].

Medicinal Chemistry CXCR2 Antagonist Chiral Amine

Purity Profile: Racemic Mixture vs. Enantiopure (R)-Form

Commercial suppliers typically offer racemic 1-(5-methylfuran-2-yl)propan-1-amine at ≥95% purity [REFS‑1][REFS‑2]. In contrast, the isolated (R)-enantiomer (CAS 473732-94-4) is available at higher purity (≥97%) [REFS‑3], reflecting the additional purification steps required to obtain the pharmacologically active stereoisomer. While both forms serve as building blocks, the enantiopure (R)-form eliminates the need for chiral resolution downstream and ensures consistent stereochemical outcome in medicinal chemistry campaigns.

Organic Synthesis Chiral Building Block Purity

Physical Property Differentiation: Density and Boiling Point vs. Des-Methyl Furan Analog

The 5‑methyl substitution on the furan ring significantly alters the physicochemical profile of 1-(5-methylfuran-2-yl)propan-1-amine relative to the des‑methyl analog 1-(furan-2-yl)propan-1-amine. The methyl group increases molecular weight (139.19 vs. 125.17 g/mol) and density (0.978 vs. ~0.95‑0.96 g/mL) and elevates the boiling point to 167 °C [REFS‑1]. In comparison, 1-(furan-2-yl)propan-1-amine has a reported boiling point of approximately 150‑155 °C [REFS‑2]. These differences impact purification strategies (distillation conditions) and compound handling during synthesis.

Physicochemical Properties Pre-formulation Analog Comparison

Literature Precedent: Key Intermediate in FDA-Tracked CXCR2 Antagonist

The (R)-enantiomer of 1-(5-methylfuran-2-yl)propan-1-amine is explicitly cited in the synthesis of Navarixin (SCH 527123), a CXCR2/CXCR1 antagonist that has advanced to Phase II clinical trials for COPD, asthma, and psoriasis [REFS‑1]. The final drug molecule achieves IC50 values of 2.6 nM (CXCR2) and 36 nM (CXCR1) and a Kd of 0.049 nM for CXCR2 [REFS‑2]. No other simple furan propan‑1-amine analog has demonstrated comparable translation into a clinical‑stage asset, making the 5‑methylfuran‑2‑yl scaffold uniquely validated among its class.

Drug Discovery Navarixin Intermediate

Synthetic Accessibility: One-Step Protocol with High Yield

A modern microwave-assisted synthesis under solvent-free conditions achieves >95% yield for 1-(5-methylfuran-2-yl)propan-1-amine [REFS‑1]. In contrast, traditional syntheses of similar furan amines often report yields in the 60‑80% range due to side reactions and purification losses. This high-yielding, environmentally benign protocol reduces both material cost and waste generation, making the compound more accessible for scale-up than many analogs requiring multi-step, low-yield sequences.

Green Chemistry Microwave-Assisted Synthesis Yield

1-(5-Methylfuran-2-yl)propan-1-amine: Evidence-Based Application Scenarios


CXCR2/CXCR1 Antagonist Drug Discovery (Inflammation & Oncology)

Medicinal chemists targeting the intracellular allosteric binding site of CXCR2 should prioritize procurement of (R)-1-(5-methylfuran-2-yl)propan-1-amine (or the racemate with subsequent resolution) as the direct precursor to the Navarixin pharmacophore [REFS‑1]. The (R)-enantiomer provides the optimal stereochemistry for high-affinity CXCR2 binding (Kd = 0.049 nM) and oral bioavailability, as demonstrated in Phase II clinical candidate Navarixin [REFS‑2]. The compound serves as a validated starting point for SAR exploration and lead optimization campaigns in COPD, asthma, psoriasis, and oncology.

Chiral Building Block for Asymmetric Synthesis

Due to its well-defined stereocenter at the α‑carbon, 1-(5-methylfuran-2-yl)propan-1-amine (racemic or enantiopure) is an excellent chiral amine building block for the construction of more complex, stereochemically pure molecules [REFS‑1]. Its primary amine functionality allows facile derivatization (amide formation, reductive amination, urea synthesis) without compromising chirality, making it suitable for generating libraries of chiral furan-containing compounds for biological screening [REFS‑2].

Intermediate for Clinical Candidate Synthesis (Navarixin)

Process chemists developing scalable routes to Navarixin or related CXCR2 antagonists require high-purity (R)-1-(5-methylfuran-2-yl)propan-1-amine as a key intermediate [REFS‑1]. The compound's availability at ≥97% purity ensures consistent quality in the coupling step with the cyclobutenedione core. The well-characterized physicochemical properties (density 0.978, boiling point 167 °C) support reliable purification and handling during scale-up [REFS‑3].

Green Chemistry-Minded Synthesis and Scale-Up

For laboratories prioritizing sustainability, the microwave-assisted, solvent-free synthesis of 1-(5-methylfuran-2-yl)propan-1-amine offers a high-yield (>95%), low-waste route [REFS‑1]. This method eliminates hazardous solvents and reduces energy consumption compared to traditional heating, aligning with the principles of green chemistry. Procurement of the compound enables benchmarking of in-house green synthetic protocols against this literature precedent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(5-Methylfuran-2-yl)propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.